molecular formula C15H13BrO4 B7793532 3-[(4-Bromobenzyl)oxy]-4-methoxybenzoic acid

3-[(4-Bromobenzyl)oxy]-4-methoxybenzoic acid

Cat. No.: B7793532
M. Wt: 337.16 g/mol
InChI Key: IMIUNCVNLAFITH-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)oxy]-4-methoxybenzoic acid is an organic compound with the molecular formula C15H13BrO4. It is characterized by the presence of a bromobenzyl group and a methoxybenzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromobenzyl)oxy]-4-methoxybenzoic acid typically involves the reaction of 4-bromobenzyl alcohol with 4-methoxybenzoic acid under specific conditions. One common method is the esterification reaction, where the alcohol and acid react in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromobenzyl)oxy]-4-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Bromobenzyl)oxy]-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Bromobenzyl)oxy]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid: Similar structure but with different positioning of the methoxy group.

    3-[(4-Fluorobenzyl)oxy]-4-methoxybenzoic acid: Similar structure but with a fluorine atom instead of bromine

Uniqueness

3-[(4-Bromobenzyl)oxy]-4-methoxybenzoic acid is unique due to the specific positioning of the bromobenzyl and methoxy groups, which can influence its reactivity and biological activity. The presence of the bromine atom can also enhance its potential as a precursor for further functionalization in synthetic chemistry .

Properties

IUPAC Name

3-[(4-bromophenyl)methoxy]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c1-19-13-7-4-11(15(17)18)8-14(13)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIUNCVNLAFITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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